rac-(2r,3r)-2-phenyloxolane-3-carboxylic acid
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Overview
Description
rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid is a racemic mixture of two enantiomers, which means it contains equal amounts of two mirror-image forms of the molecule. This compound is characterized by its oxolane ring, a five-membered ring containing one oxygen atom, and a carboxylic acid group attached to the third carbon atom. The presence of a phenyl group attached to the second carbon atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid can be achieved through various methods. One common approach involves the Mukaiyama crossed aldol reaction. This reaction typically involves the use of silyl enol ethers and aldehydes. For instance, the silyl enol ether of S-ethyl 2-phenylethanethioate can react with simple aldehydes like 2-chloroacetaldehyde or acetaldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxolane ring and carboxylic acid group can be reduced under specific conditions.
Substitution: The phenyl group and other substituents can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or alkanes.
Scientific Research Applications
rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: Its derivatives can be used in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The phenyl group can also contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**
- rac-(2R,3R)-S-ethyl-2-phenyl-3-(tosyloxy)buthanethioate**
Uniqueness
rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the positioning of the phenyl and carboxylic acid groups.
Properties
IUPAC Name |
(2R,3R)-2-phenyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVALJPWDJRTR-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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